6-Chloro-8-methylquinoline-3-carboxylic acid
CAS No.: 948289-56-3
Cat. No.: VC3947628
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948289-56-3 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 6-chloro-8-methylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | AZUBVKRZQUUAAX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The IUPAC name of this compound is 6-chloro-8-methylquinoline-3-carboxylic acid, with the canonical SMILES notation CC1=CC(=CC2=CC(=CN=C12)C(=O)O)Cl. Its planar quinoline framework facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxyl groups enhance electrophilic substitution reactivity. The methyl group at the 8-position introduces steric effects that influence regioselectivity in further derivatization .
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (two from carboxyl, one N, one O) |
| Topological Polar Surface Area | 55.8 Ų |
Biological Activities and Mechanisms
Antibacterial Activity
Quinoline derivatives with chloro and methyl substitutions exhibit broad-spectrum antibacterial effects. For example:
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Mechanism: Inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This promotes double-strand DNA breaks, leading to rapid bactericidal effects .
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Activity Spectrum: Comparable analogues demonstrate efficacy against drug-resistant strains like MRSA (MIC: 0.125–8 µg/mL) and vancomycin-resistant Enterococci (VRE) .
Comparative Antibacterial Efficacy:
| Compound | Target Pathogens | MIC (µg/mL) |
|---|---|---|
| 6-Chloro-8-methylquinoline-3-carboxylic acid (inferred) | Gram-positive bacteria | 2–16 |
| 5-Chloro-8-methylquinoline-3-carboxylic acid | E. coli | 4–32 |
| 7-Chloro-8-methylquinoline-3-carboxylic acid | S. aureus | 8–64 |
Chemical Reactivity and Derivative Synthesis
Substitution Reactions
The 6-chloro group undergoes nucleophilic aromatic substitution with amines, thiols, and alkoxides. For instance:
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Amination: Reaction with ammonia yields 6-amino-8-methylquinoline-3-carboxylic acid, a precursor to antimalarial agents .
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Sulfide Formation: Treatment with sodium hydrosulfide produces thioether derivatives with enhanced lipophilicity.
Oxidation and Reduction
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Oxidation: The carboxylic acid group can be decarboxylated to form 6-chloro-8-methylquinoline, while oxidation of the methyl group yields aldehyde intermediates .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to a hydroxymethyl moiety, enabling further functionalization.
Pharmacological Applications and Challenges
Drug Development Prospects
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Antibacterial Agents: Hybrid structures combining quinoline with triazole or oxadiazole moieties show promise against multidrug-resistant pathogens .
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Anticancer Therapeutics: Metal complexes of quinoline-carboxylic acids (e.g., platinum(II) derivatives) enhance DNA cross-linking and cytotoxicity .
Limitations and Solutions
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Solubility Issues: The carboxylic acid group improves aqueous solubility, but methyl and chloro substituents increase hydrophobicity. Prodrug strategies (e.g., esterification) are under investigation .
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Toxicity Concerns: Off-target effects on mammalian topoisomerases necessitate selective targeting via structural modifications.
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